5-(2,5-Dimethyl-4-(prop-1-en-1-yl)phenoxy)-2,2-dimethylpentanoic acid is a chemical compound that serves as an impurity in the synthesis of gemfibrozil, a medication primarily used to lower lipid levels in patients with hyperlipidemia. This compound is classified under phenolic compounds due to the presence of a phenoxy group in its structure. Its systematic name is derived from its complex molecular architecture, which includes both aliphatic and aromatic components.
The synthesis of 5-(2,5-dimethyl-4-(prop-1-en-1-yl)phenoxy)-2,2-dimethylpentanoic acid can be approached through various methods. One reported method involves a multi-step reaction sequence starting from gemfibrozil. This typically includes:
The synthesis requires careful control of conditions such as temperature (typically between 100 °C and 150 °C) and reaction time (ranging from 5 to 20 hours). The use of phase transfer catalysts is often necessary to facilitate the reaction between the organic and aqueous phases .
The molecular formula for 5-(2,5-dimethyl-4-(prop-1-en-1-yl)phenoxy)-2,2-dimethylpentanoic acid is , with a molecular weight of approximately 290.4 g/mol. The structure features a phenoxy group attached to a dimethylpentanoic acid moiety.
The primary reactions involving 5-(2,5-dimethyl-4-(prop-1-en-1-yl)phenoxy)-2,2-dimethylpentanoic acid include:
These reactions are typically monitored using techniques such as High Performance Liquid Chromatography (HPLC), which helps in quantifying the impurity levels in pharmaceutical formulations .
The compound is characterized as a white crystalline solid under standard conditions. Limited data on melting point or boiling point are available.
Key chemical properties include:
5-(2,5-Dimethyl-4-(prop-1-en-1-yl)phenoxy)-2,2-dimethylpentanoic acid primarily serves as an impurity standard in analytical chemistry for quality control purposes in gemfibrozil production. Its presence can be monitored during drug formulation processes to ensure compliance with safety standards . Further studies may explore its potential biological activities and interactions within metabolic pathways related to lipid management.
Systematic Nomenclature:The compound follows IUPAC naming conventions as:
Synonyms and Regulatory Designations:Table 1: Comprehensive Nomenclature
Nomenclature Type | Identifier |
---|---|
Systematic Name | 5-(2,5-Dimethyl-4-((1E)-prop-1-en-1-yl)phenoxy)-2,2-dimethylpentanoic acid |
Pharmaceutical Impurity Name | Gemfibrozil Impurity E (USP/EP) |
Common Research Names | Gemfibrozil Related Compound A; 4-(1-Propenyl) Gemfibrozil |
CAS Registry Numbers | 500904-61-0 (mixed isomers); 1315604-10-4 (E-isomer) |
Other Identifiers | UNII: JS89L2TD5Q; PubChem CID: 10214830; InChIKey: ZWBXHPOXWIJOJR-SOFGYWHQSA-N |
The CAS registry distinguishes isomeric forms: 1315604-10-4 specifically denotes the E-isomer configuration, while 500904-61-0 typically refers to mixed isomers or unspecified configurations [1] [6].
Structural Characteristics:
The propenyl group's stereochemistry significantly influences molecular geometry and polarity, necessitating isomer-specific analytical methods for accurate quantification in pharmaceutical matrices [7].
Regulatory Designations:
Origin in Synthesis: This impurity emerges during the manufacturing process of gemfibrozil (chemically known as 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid) through two primary pathways:
Analytical Control Standards: Pharmacopeial methods specify chromatographic techniques (primarily reversed-phase HPLC with UV detection) for identification and quantification. Acceptance criteria typically require the impurity to be controlled below 0.15% of the gemfibrozil peak area in drug substance testing [5].
Table 2: Physicochemical Properties Relevant to Pharmaceutical Analysis
Property | Specification | Analytical Relevance |
---|---|---|
Melting Point | 105–106°C | Identity confirmation via DSC |
pKa (Predicted) | 4.75 ± 0.45 | Ionization behavior in LC-MS methods |
Solubility | Slight solubility in chloroform, ethyl acetate | Sample preparation for chromatography |
Storage Conditions | Sealed, dry, room temperature | Reference standard handling requirements |
UV Absorption | Not specified (phenolic chromophore expected) | Detection wavelength optimization |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4